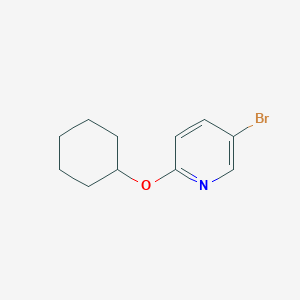

5-Bromo-2-(cyclohexyloxy)pyridine

描述

5-Bromo-2-(cyclohexyloxy)pyridine (C₁₂H₁₆BrNO, MW 270.18) is a halogenated pyridine derivative featuring a cyclohexyloxy substituent at the 2-position and a bromine atom at the 5-position. This compound is utilized in medicinal chemistry and materials science, particularly as an intermediate in cross-coupling reactions and catalyst synthesis . Its structural versatility allows for modifications that influence electronic, steric, and solubility properties.

属性

IUPAC Name |

5-bromo-2-cyclohexyloxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVJCFWAOGJUDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40734211 | |

| Record name | 5-Bromo-2-(cyclohexyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927202-78-6 | |

| Record name | 5-Bromo-2-(cyclohexyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-2-(cyclohexyloxy)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction . This reaction typically employs a palladium catalyst to couple a brominated pyridine derivative with a cyclohexyloxyboronic acid . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve similar cross-coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst loading is crucial to maximize yield and minimize by-products .

化学反应分析

Types of Reactions:

5-Bromo-2-(cyclohexyloxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under mild conditions.

Major Products:

Substitution Reactions: Products include various substituted pyridine derivatives, depending on the nucleophile used.

Oxidation and Reduction Reactions: Products can include oxidized or reduced forms of the original compound, although these reactions are less frequently employed.

科学研究应用

Chemistry:

5-Bromo-2-(cyclohexyloxy)pyridine is used as a building block in organic synthesis. Its ability to undergo cross-coupling reactions makes it valuable for constructing more complex molecules .

Biology and Medicine:

In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development .

Industry:

The compound is also used in the development of agrochemicals and materials science. Its derivatives can serve as intermediates in the synthesis of various functional materials .

作用机制

The mechanism of action of 5-Bromo-2-(cyclohexyloxy)pyridine depends on its specific application. In the context of organic synthesis, it acts as a substrate in cross-coupling reactions, where the palladium catalyst facilitates the formation of new carbon-carbon bonds . The molecular targets and pathways involved in its biological activity are less well-defined but may involve interactions with specific enzymes or receptors .

相似化合物的比较

Structural Isomers and Positional Analogs

5-Bromo-2-(cyclopentylmethoxy)-4-methylpyridine

- Structure : Cyclopentylmethoxy group at 2-position, methyl at 4-position.

- Molecular Formula: C₁₂H₁₆BrNO (MW 270.18) .

- Electronic Effects: The methyl group at the 4-position may donate electrons, altering reactivity in electrophilic substitutions.

3-Bromo-2-(cyclohexyloxy)pyridine

- Structure : Bromine at 3-position instead of 5-position.

- Molecular Formula: C₁₁H₁₄BrNO (MW 256.14) .

- Reactivity: Altered electronic distribution may affect Suzuki-Miyaura coupling efficiency compared to the 5-bromo analog.

Functional Group Variations

5-Bromo-2-(difluoromethoxy)pyridine

- Structure : Difluoromethoxy group at 2-position.

- Molecular Formula: C₆H₄BrF₂NO (MW 224) .

- Key Differences :

- Electron-Withdrawing Effects : The difluoromethoxy group strongly withdraws electrons, reducing pyridine ring electron density. This enhances susceptibility to nucleophilic aromatic substitution.

- Boiling Point : 194°C, significantly lower than the cyclohexyloxy analog due to reduced molecular weight and polarity .

5-Bromo-2-methoxypyridine

- Structure : Methoxy group at 2-position.

- Molecular Formula: C₆H₆BrNO (MW 188.02) .

- Key Differences :

Aromatic vs. Aliphatic Substituents

5-Bromo-2-(2-methoxyphenyl)pyridine

- Structure : 2-Methoxyphenyl group at 2-position.

- Molecular Formula: C₁₂H₁₀BrNO (MW 264.12) .

- Key Differences: π-π Interactions: The aromatic phenyl group enables stronger π-stacking in molecular recognition or material applications.

5-Bromo-2-phenylpyridine

- Structure : Phenyl group at 2-position.

- Molecular Formula : C₁₁H₈BrN (MW 234.09) .

- Key Differences :

Amino vs. Ether Linkages

5-Bromo-2-(N-cyclohexyl-N-methylamino)pyridine

- Structure: N-Cyclohexyl-N-methylamino group at 2-position.

- Molecular Formula : C₁₂H₁₇BrN₂ (MW 269.18) .

- Key Differences: Hydrogen Bonding: Amino groups act as H-bond donors, enhancing solubility in protic solvents. Basicity: Increased basicity compared to ether-linked analogs, altering reactivity in acid-catalyzed reactions.

生物活性

5-Bromo-2-(cyclohexyloxy)pyridine is an organic compound with notable potential in medicinal chemistry and agricultural applications. This article delves into its biological activity, synthesis, and research findings, supported by relevant data and case studies.

- Molecular Formula : C11H14BrNO

- Molecular Weight : 256.14 g/mol

- CAS Number : 927202-78-6

The compound features a bromine atom at the 5-position of the pyridine ring, which enhances its reactivity in various chemical reactions, including substitution and cross-coupling reactions .

The biological activity of this compound is primarily linked to its ability to act as a substrate in organic synthesis. It can participate in cross-coupling reactions facilitated by palladium catalysts, leading to the formation of complex molecules that may exhibit significant biological effects .

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyridine derivatives, including this compound. Research indicates that compounds with similar structures have shown effectiveness against plant viruses, such as Tobacco Mosaic Virus (TMV). For instance, derivatives based on cyclopenta[c]pyridines demonstrated superior activity against TMV compared to standard antiviral agents like ribavirin .

Table 1: Antiviral Activity Against TMV

| Compound | Concentration (μg/mL) | Inactivation Effect (%) | Curative Effect (%) | Protection Effect (%) |

|---|---|---|---|---|

| 4k | 500 | 51.1 ± 1.9 | 50.7 ± 3.6 | 53.8 ± 2.8 |

These findings suggest that modifications to the pyridine structure can enhance binding affinity to viral receptors, potentially leading to more effective antiviral agents .

Insecticidal and Fungicidal Properties

In addition to antiviral activity, research has explored the insecticidal and fungicidal properties of related pyridine derivatives. For example, certain compounds exhibited significant larvicidal efficacy against Plutella xylostella and broad-spectrum fungicidal activities against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea.

Table 2: Fungicidal Activity

| Compound | Target Pathogen | Inhibition Ratio (%) | Concentration (μg/mL) |

|---|---|---|---|

| 4i | Sclerotinia sclerotiorum | 91.9 | 50 |

| Botrytis cinerea | 75 | 50 | |

| Phytophthora infestans | 62.5 | 50 |

These results indicate that derivatives of pyridine can serve as promising candidates for agricultural applications due to their efficacy against pests and diseases .

Toxicological Assessment

Toxicological studies have shown that some derivatives exhibit low toxicity levels in model organisms such as zebrafish, indicating a favorable safety profile for potential agricultural and pharmaceutical applications . This aspect is crucial for the development of new agrochemicals and therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。